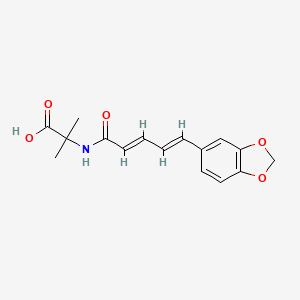
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,3-benzodioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the pentadienyl group and the methylalanine moiety further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product. This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to achieve high yield and purity. Techniques such as Pd-catalyzed C-N cross-coupling and copper-catalyzed coupling reactions are often employed to introduce the benzodioxole group and other functional groups .
Chemical Reactions Analysis
Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions highlight its reactivity and functional versatility.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for bromination, cesium carbonate as a base, and tris(dibenzylideneacetone)dipalladium as a catalyst. Reaction conditions often involve heating in an oil bath and refluxing for several hours .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown potential anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells . Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide . These compounds share the benzodioxole moiety and exhibit similar biological activities.
Uniqueness: What sets N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine apart is its combination of the pentadienyl group and the methylalanine moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications and makes it a valuable compound for scientific research and therapeutic development.
Properties
CAS No. |
90778-76-0 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-16(2,15(19)20)17-14(18)6-4-3-5-11-7-8-12-13(9-11)22-10-21-12/h3-9H,10H2,1-2H3,(H,17,18)(H,19,20)/b5-3+,6-4+ |
InChI Key |
MRCJNZXCAHHFIB-GGWOSOGESA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


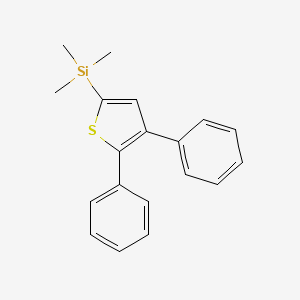
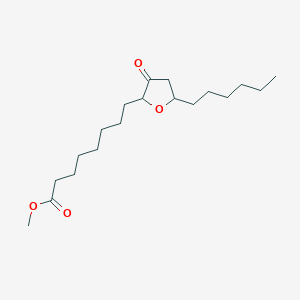

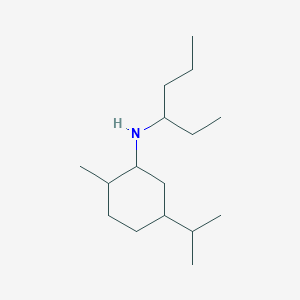
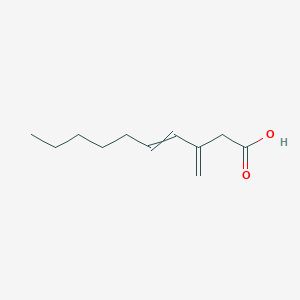
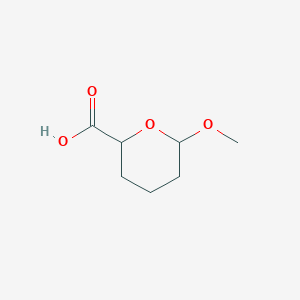

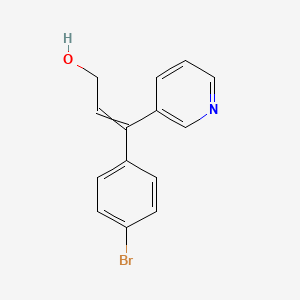

![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

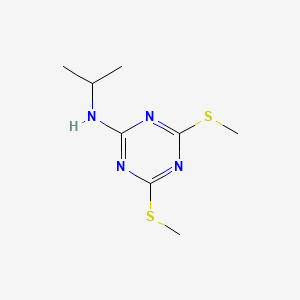

![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
